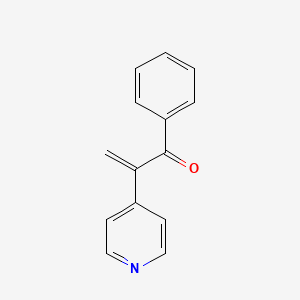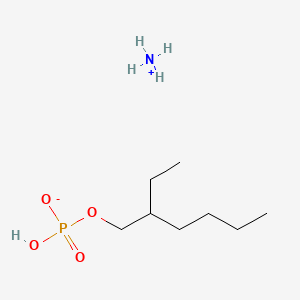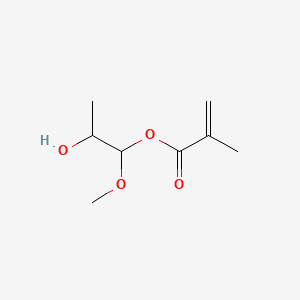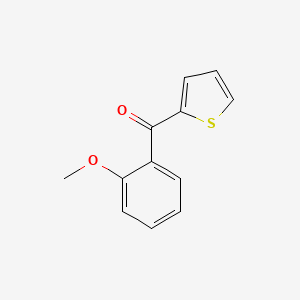
2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- is an organic compound with the molecular formula C14H11NO It is a chalcone derivative, characterized by the presence of a phenyl group and a pyridinyl group attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between acetophenone and 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted chalcones and related compounds.
Scientific Research Applications
2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the modulation of cellular processes, including enzyme activity, gene expression, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 3-phenyl-1-(2-pyridinyl)-: Similar structure but with the pyridinyl group at a different position.
2-Propen-1-one, 3-(4-nitrophenyl)-1-(2-pyridinyl)-: Contains a nitro group on the phenyl ring, altering its chemical properties.
2-Propen-1-one, 1-phenyl-3-(3-pyridinyl)-: Another positional isomer with the pyridinyl group at the 3-position
Uniqueness
2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- is unique due to the specific positioning of the phenyl and pyridinyl groups, which imparts distinct chemical reactivity and biological activity. This compound’s structure allows for targeted interactions with biological molecules, making it a valuable tool in various research applications.
Properties
CAS No. |
108664-37-5 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-phenyl-2-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H11NO/c1-11(12-7-9-15-10-8-12)14(16)13-5-3-2-4-6-13/h2-10H,1H2 |
InChI Key |
LNKJTAXYOUBBSQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=NC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione](/img/structure/B12650683.png)









